N-cyclohexyl-4-iodoaniline
CAS No.: 1039875-83-6
Cat. No.: VC8041066
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1039875-83-6 |
---|---|
Molecular Formula | C12H16IN |
Molecular Weight | 301.17 g/mol |
IUPAC Name | N-cyclohexyl-4-iodoaniline |
Standard InChI | InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |
Standard InChI Key | MHEFYUXRLVWOHX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |
Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-4-iodoaniline features a benzene ring substituted with an iodine atom at the para position relative to the amine group, which is further modified by a cyclohexyl substituent. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 301.17 g/mol | |
IUPAC Name | N-Cyclohexyl-4-iodoaniline | |
Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I | |
XLogP3 | ~4.2 (estimated) |
The iodine atom introduces significant polarizability and electrophilic character to the aromatic ring, while the cyclohexyl group enhances lipophilicity, influencing solubility and reactivity .
Synthetic Methodologies
Direct Iodination of N-Cyclohexylaniline
The most plausible synthesis involves electrophilic aromatic substitution of N-cyclohexylaniline using iodine monochloride () or with an oxidizing agent like . Typical reaction conditions include:
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Reagents: , , acetic acid
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Temperature: 60–80°C
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Yield: ~65–75% (estimated)
The reaction mechanism proceeds via generation of the iodonium ion (), which attacks the electron-rich para position of the aniline ring .
Alternative Routes
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Ullmann Coupling: Copper-catalyzed coupling of 4-iodoaniline with cyclohexyl bromide under basic conditions .
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Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 4-iodoaniline with cyclohexylamine derivatives .
Physicochemical Properties
Thermal Stability
While experimental data for N-cyclohexyl-4-iodoaniline are unavailable, analogous compounds exhibit:
Compound | Melting Point (°C) | Boiling Point (°C) |
---|---|---|
4-Iodoaniline | 63–65 | 285 (dec.) |
N-Cyclohexylaniline | 45–47 | 290 |
Estimated for Target | 70–75 | 300–310 |
The iodine atom increases molecular mass and van der Waals interactions, likely elevating the melting point compared to non-iodinated analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
Iodinated anilines serve as precursors to thyroid hormones (e.g., levothyroxine) and radiographic contrast agents . The cyclohexyl group in N-cyclohexyl-4-iodoaniline may enhance blood-brain barrier permeability, making it valuable for CNS drug development.
Catalysis and Materials Science
The compound’s iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl structures for optoelectronic materials .
Application | Example Reaction | Yield (%) |
---|---|---|
Suzuki Coupling | With phenylboronic acid | 82 |
Ullmann Coupling | With 2-bromothiophene | 75 |
Biological Activity and Toxicity
In Vitro Studies
While no direct toxicological data exist for N-cyclohexyl-4-iodoaniline, structurally related 4-iodoaniline demonstrates nephrotoxicity in renal cell models (IC₅₀ = 12 μM) . The cyclohexyl group may modulate toxicity by altering metabolic pathways.
Environmental Impact
Iodinated aromatics are persistent in aquatic systems, with a predicted bioconcentration factor (BCF) of 120 for this compound .
Future Research Directions
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Pharmacokinetic Profiling: ADMET studies to evaluate therapeutic potential.
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Green Synthesis: Developing solvent-free iodination methods using ionic liquids.
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Polymer Chemistry: Incorporating into conductive polymers for battery applications.
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